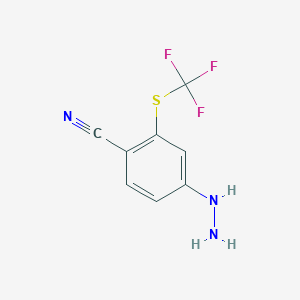
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating agents like trifluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylthiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s reactivity and stability. The carbonyl group can also engage in various chemical transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Uniqueness
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of bromomethyl and trifluoromethylthio groups provides distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-9-5-10(17-11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3 |
InChI Key |
YDRKJWWLSVHOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B14046335.png)

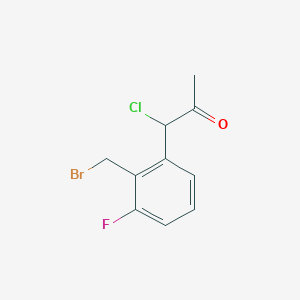
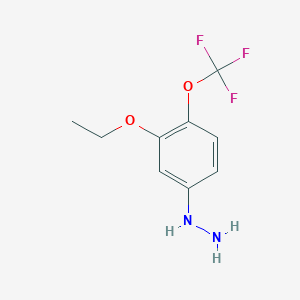
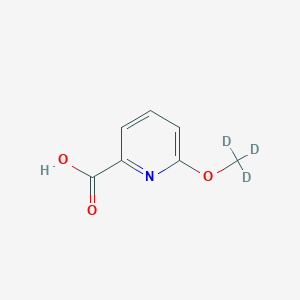
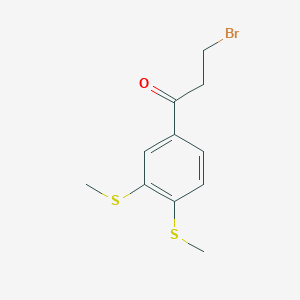
![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)
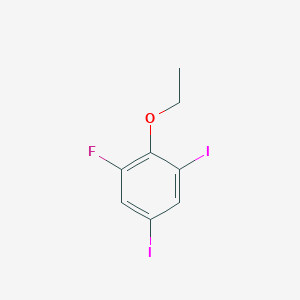
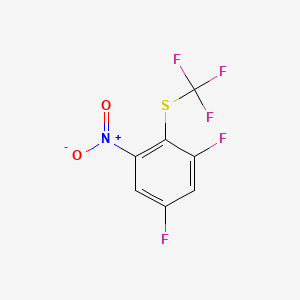
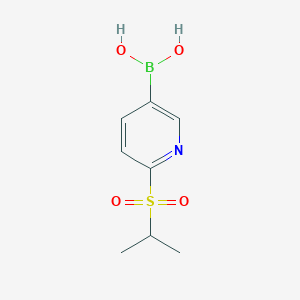
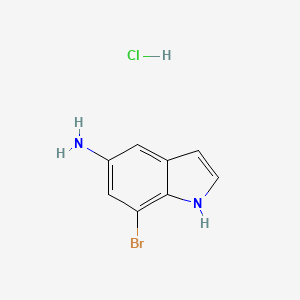
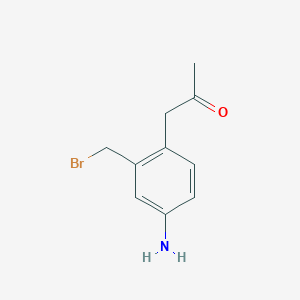
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
